3-(3-Fluoro-4-methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine
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Overview
Description
3-(3-Fluoro-4-methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a synthetic compound that belongs to the class of imidazo[1,2-a]pyrazines
Preparation Methods
The synthesis of 3-(3-Fluoro-4-methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyrazine core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminopyrazine and aldehydes or ketones.
Introduction of the fluoro and methoxy substituents: These groups can be introduced through nucleophilic substitution reactions using reagents like fluorobenzene and methoxybenzene derivatives.
N-methylation: The final step involves the methylation of the nitrogen atom in the imidazo[1,2-a]pyrazine core using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
3-(3-Fluoro-4-methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials with desired properties.
Biology: It has been investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
3-(3-Fluoro-4-methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine can be compared with other similar compounds, such as:
6-(4-Methoxyphenyl)-2-methyl-3,7-dihydroimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride: Known for its chemiluminescent properties and used as a probe in biological assays.
Pyrazolo[3,4-b]quinoline derivatives: These compounds have been studied for their pharmacological activities and potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
787590-98-1 |
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Molecular Formula |
C14H13FN4O |
Molecular Weight |
272.28 g/mol |
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C14H13FN4O/c1-16-13-14-18-8-11(19(14)6-5-17-13)9-3-4-12(20-2)10(15)7-9/h3-8H,1-2H3,(H,16,17) |
InChI Key |
XGXGXJSUFCJOIP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=CC(=C(C=C3)OC)F |
Origin of Product |
United States |
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